molecular formula C₂₃H₄₀O B1142826 Geranylgeranylisopropanol CAS No. 109826-68-8

Geranylgeranylisopropanol

Cat. No.: B1142826
CAS No.: 109826-68-8
M. Wt: 332.56
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Description

Geranylgeranylisopropanol is a chemical compound that belongs to the class of diterpenoid alcohols. It is known for its role in various biological processes and its applications in different fields, including cosmetics and pharmaceuticals. This compound is particularly noted for its ability to stabilize telomeres, which are sections of DNA that protect chromosomes from deterioration .

Preparation Methods

Synthetic Routes and Reaction Conditions

Geranylgeranylisopropanol can be synthesized through several methods. One common approach involves the hydrogenation of geranylgeraniol, a diterpenoid alcohol. The reaction typically requires a catalyst, such as palladium on carbon, and is carried out under mild conditions (e.g., room temperature and atmospheric pressure) to ensure high yield and purity .

Industrial Production Methods

In industrial settings, this compound is produced using large-scale hydrogenation reactors. The process involves the continuous flow of geranylgeraniol and hydrogen gas over a palladium catalyst. The reaction conditions are carefully controlled to optimize the conversion rate and minimize by-products. The final product is then purified through distillation or crystallization to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions

Geranylgeranylisopropanol undergoes various chemical reactions, including:

    Oxidation: This reaction can convert this compound into geranylgeranyl acetate or other oxidized derivatives.

    Reduction: The compound can be further reduced to form fully saturated derivatives.

    Substitution: this compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide. The reactions are typically carried out in an acidic medium at elevated temperatures.

    Reduction: Hydrogen gas and palladium on carbon are commonly used for reduction reactions. These reactions are usually performed under mild conditions to prevent over-reduction.

    Substitution: Reagents such as halogens or alkylating agents are used in substitution reactions. The conditions vary depending on the desired product but often involve the use of solvents like dichloromethane or ethanol.

Major Products Formed

    Oxidation: Geranylgeranyl acetate and other oxidized derivatives.

    Reduction: Fully saturated derivatives of this compound.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Geranylgeranylisopropanol has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific role in stabilizing telomeres and its potential anti-aging effects. Unlike other similar compounds, it has been shown to directly influence the length and stability of telomeres, making it a valuable compound in both scientific research and industrial applications .

Properties

IUPAC Name

(5E,9E,13E)-6,10,14,18-tetramethylnonadeca-5,9,13,17-tetraen-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H40O/c1-19(2)11-7-12-20(3)13-8-14-21(4)15-9-16-22(5)17-10-18-23(6)24/h11,13,15,17,23-24H,7-10,12,14,16,18H2,1-6H3/b20-13+,21-15+,22-17+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQOZEIOCRSIRHY-NJFMWZAGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CCC=C(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H40O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

109826-68-8
Record name 6,10,14,18-Tetramethyl-5,9,13,17-nonadecatetraen-2-ol, (5E,9E,13E)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0109826688
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Geranyl geranyl propanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 6,10,14,18-TETRAMETHYL-5,9,13,17-NONADECATETRAEN-2-OL, (5E,9E,13E)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N76D6SE9WU
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

1 g of 6,10,14,18-tetramethyl-5,9,13,17-nonadecatetraene-2-on was dissolved in 20 ml. of methanol. 60 mg of sodium borohydride was added to the solution and the whole was stirred for 30 minutes. The reaction liquid was poured in ice-water. Dilute hydrochloric acid solution was added thereto to make the same acidic. The liquid was then subjected to the extraction with 50 ml. of n-hexane. The extract was washed with water and dried with magnesium sulfate. The solvent was distilled out to obtain 1 g of an oily product. The product was purified according to silica gel column chromatography to obtain 0.95 g of the intended product in the form of a colorless oil from 10% ether/n-hexane effluent.
Quantity
1 g
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reactant
Reaction Step One
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60 mg
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0 (± 1) mol
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reactant
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[Compound]
Name
ice water
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solvent
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0 (± 1) mol
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solvent
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oily product

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